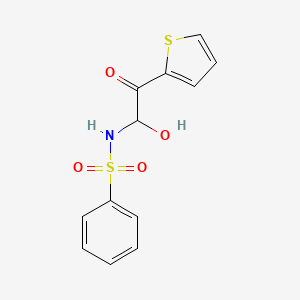![molecular formula C22H22N4O2S B11974244 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bencil-1,3-dimetil-8-[(3-metilbencil)sulfanyl]-3,7-dihidro-1H-purina-2,6-diona es un compuesto orgánico complejo que pertenece a la clase de derivados de purina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de purina sustituido con grupos bencilo, metilo y sulfanyl. Se utiliza principalmente en la investigación científica debido a sus posibles actividades biológicas y aplicaciones en diversos campos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-bencil-1,3-dimetil-8-[(3-metilbencil)sulfanyl]-3,7-dihidro-1H-purina-2,6-diona generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. . Las condiciones de reacción a menudo implican el uso de disolventes apróticos polares como la dimetilformamida (DMF) y catalizadores como el carbonato de potasio (K2CO3).
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados debido a su uso principal en entornos de investigación. La síntesis a gran escala probablemente seguiría rutas similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. Se podrían emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-bencil-1,3-dimetil-8-[(3-metilbencil)sulfanyl]-3,7-dihidro-1H-purina-2,6-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar a sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El compuesto se puede reducir en el núcleo de purina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las posiciones bencílicas utilizando nucleófilos como tioles o aminas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: H2O2, m-CPBA
Agentes reductores: LiAlH4, borohidruro de sodio (NaBH4)
Nucleófilos: Tioles, aminas
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl produce sulfóxidos o sulfonas, mientras que la sustitución nucleófila puede introducir varios grupos funcionales en las posiciones bencílicas.
Aplicaciones Científicas De Investigación
7-bencil-1,3-dimetil-8-[(3-metilbencil)sulfanyl]-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar derivados de purina.
Biología: Se ha investigado por sus posibles actividades biológicas, como la inhibición de enzimas y la unión a receptores.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 7-bencil-1,3-dimetil-8-[(3-metilbencil)sulfanyl]-3,7-dihidro-1H-purina-2,6-diona implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-dimetil-7-bencilxantina: Estructura similar pero carece del grupo sulfanyl.
8-bencil-1,3-dimetilxantina: Estructura similar pero carece del grupo 3-metilbencilo.
7-bencil-1,3-dimetil-8-piperazin-1-il-3,7-dihidro-purina-2,6-diona: Contiene un anillo de piperazina en lugar del grupo sulfanyl.
Unicidad
La singularidad de 7-bencil-1,3-dimetil-8-[(3-metilbencil)sulfanyl]-3,7-dihidro-1H-purina-2,6-diona radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia de grupos bencilo y sulfanyl mejora su potencial para diversas reacciones químicas e interacciones biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C22H22N4O2S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
7-benzyl-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-15-8-7-11-17(12-15)14-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
Clave InChI |
IOXQYIBDLNWYOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974174.png)
![2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11974193.png)
![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)

![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974215.png)


![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974240.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)
